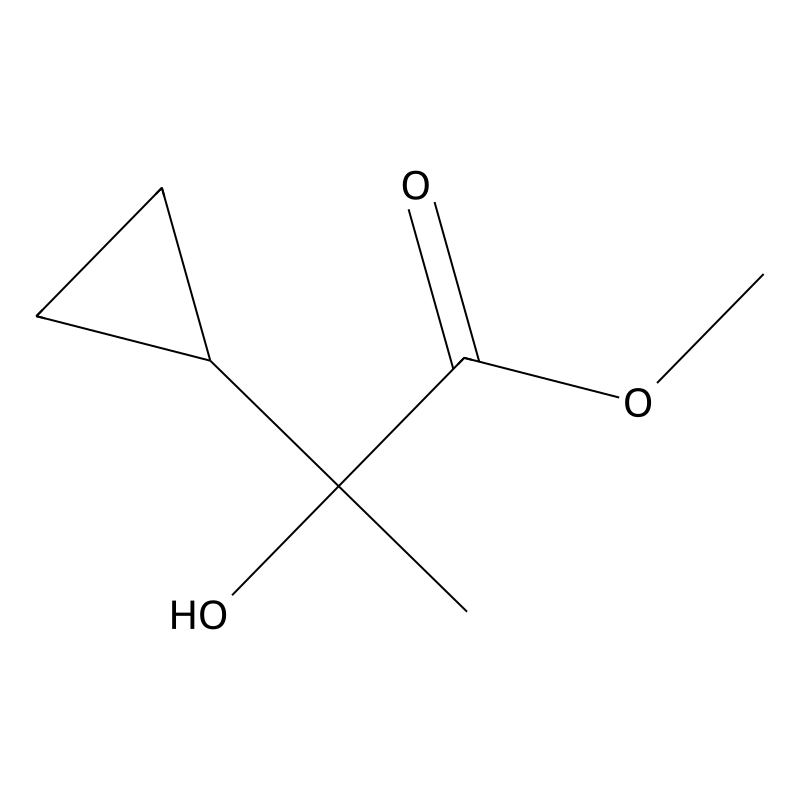

Methyl 2-cyclopropyl-2-hydroxypropanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Thermophysical Property Data

Scientific Field: Thermodynamics and physical chemistry

Summary: Methyl 2-cyclopropyl-2-hydroxypropanoate has critically evaluated thermophysical property data available.

Advanced Synthons in Total Synthesis

Scientific Field: Synthetic organic chemistry

Summary: Methyl 2-cyclopropyl-2-hydroxypropanoate serves as an advanced synthon in total synthesis. Its incorporation into complex natural products or target molecules enables efficient construction of challenging frameworks.

Methyl 2-cyclopropyl-2-hydroxypropanoate is an organic compound characterized by its cyclopropyl group and a hydroxypropanoate moiety. It features a cyclopropane ring, which imparts unique structural and chemical properties, making it a subject of interest in synthetic organic chemistry and medicinal chemistry. The molecular formula for this compound is , and its structure includes a methyl ester functional group, contributing to its reactivity and potential applications in various

- No known information exists on the mechanism of action of MCHP in biological systems or its interaction with other compounds.

- Due to the lack of research on MCHP, no safety information is currently available. It's advisable to handle any unknown compound with caution, assuming potential hazards like flammability, reactivity, and unknown toxicity.

- Esterification: The compound can undergo esterification reactions, where it reacts with alcohols to form new esters.

- Hydrolysis: In the presence of water and acid or base, it can hydrolyze to yield 2-cyclopropyl-2-hydroxypropanoic acid.

- Cyclopropane Ring Opening: The strained cyclopropane ring can open under various conditions, leading to the formation of different products, such as alcohols or carbonyl compounds, depending on the reaction conditions and reagents used .

The compound exhibits potential biological activity, particularly in medicinal chemistry. Studies have indicated that derivatives of cyclopropyl compounds can act as inhibitors for various enzymes, including proteases. For instance, modifications of methyl 2-cyclopropyl-2-hydroxypropanoate may enhance its inhibitory effects against viral proteases like the main protease of SARS-CoV-2 . This suggests that the compound could be explored further for therapeutic applications.

The synthesis of methyl 2-cyclopropyl-2-hydroxypropanoate can be achieved through several methods:

- From Cyclopropyl Carboxylic Acids: One common method involves reacting cyclopropyl carboxylic acids with methanol in the presence of thionyl chloride to form the methyl ester. This reaction typically requires controlled temperature conditions to optimize yield .

- Cyclopropanation Reactions: Another approach includes the cyclopropanation of suitable precursors using reagents like Simmons-Smith reagents or diazo compounds, followed by functionalization to introduce the hydroxy group .

- Enzymatic Synthesis: Recent advancements suggest that biocatalysis might also be employed to synthesize this compound with high specificity and yield.

Methyl 2-cyclopropyl-2-hydroxypropanoate finds applications in:

- Pharmaceutical Development: Due to its potential biological activity, it is investigated as a lead compound for developing antiviral agents.

- Synthetic Intermediates: It serves as an intermediate in various organic synthesis pathways, particularly in the production of more complex molecules.

- Agricultural Chemistry: The compound may also have applications in agrochemicals as a building block for developing herbicides or pesticides.

Interaction studies involving methyl 2-cyclopropyl-2-hydroxypropanoate focus primarily on its binding affinity with biological targets. Research indicates that structural modifications can significantly influence its interaction with enzymes like proteases. For example, specific stereochemical configurations may enhance binding efficacy or alter selectivity towards certain enzymatic pathways . These studies are crucial for optimizing the compound's pharmacological properties.

Several compounds share structural similarities with methyl 2-cyclopropyl-2-hydroxypropanoate. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-cyclopropyl-2-hydroxypropanoate | Cyclopropyl group at position 3 | Different stereochemistry affecting biological activity |

| Methyl 2-methyl-2-hydroxypropanoate | Methyl substitution at position 2 | Increased lipophilicity compared to cyclopropyl variant |

| Methyl 2-cyclobutyl-2-hydroxypropanoate | Cyclobutane instead of cyclopropane | Reduced strain compared to cyclopropane |

Methyl 2-cyclopropyl-2-hydroxypropanoate stands out due to its unique cyclopropane ring structure, which contributes to its distinct reactivity and potential biological activity not found in other similar compounds.

The study of cyclopropane derivatives dates to 1884, when William Henry Perkin and Adolf von Baeyer synthesized the first cyclopropane derivative, marking the dawn of strained hydrocarbon research. Early challenges in characterizing cyclopropanes arose from their unusual bonding geometry, with bond angles constrained to 60°—far from the tetrahedral ideal. In 1931, Linus Pauling proposed the "banana bond" model to explain cyclopropane’s bonding through bent sp³ hybrid orbitals, while later work by Walsh in 1947 described the ring’s electronic structure using π-like interactions. These theoretical advances laid the groundwork for synthetic applications, culminating in the 1958 discovery by Simmons and Smith of a practical cyclopropanation method using iodoalkylzinc reagents. Today, cyclopropyl groups are valued for their ability to stabilize carbocations via hyperconjugation and participate in ring-opening reactions.

Significance of Hydroxypropanoate Derivatives in Chemical Research

Hydroxypropanoates, such as 3-hydroxypropanoic acid, are biologically relevant molecules involved in metabolic pathways and disease states, including propionic acidemia and eosinophilic esophagitis. Structurally, the β-hydroxy acid motif enables chelation of metal ions, a property exploited in drug design. For example, hydroxypyrone derivatives like deferiprone are clinically used for iron chelation therapy. In synthetic chemistry, hydroxypropanoate esters serve as intermediates in the construction of lactones, polyketides, and donor-acceptor cyclopropanes. The combination of a cyclopropyl group with a hydroxypropanoate ester in methyl 2-cyclopropyl-2-hydroxypropanoate merges strain-driven reactivity with functional group versatility.

Research Trajectory of Methyl 2-Cyclopropyl-2-Hydroxypropanoate

First reported in the early 21st century, methyl 2-cyclopropyl-2-hydroxypropanoate (CAS 1248911-98-9) remains a niche compound, with limited commercial availability. Its synthesis typically involves cyclopropanation of α,β-unsaturated esters or ketones. For instance, the Corey-Chaykovsky reaction—a method employing sulfonium ylides—has been applied to 2-hydroxychalcones to yield analogous 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. Recent advances in Simmons-Smith-type cyclopropanation, using reagents like diiodomethane and zinc-copper couple, offer alternative routes to cyclopropane-containing esters. Despite its modest presence in the literature, this compound’s bifunctional structure positions it as a candidate for exploring stereoselective transformations and metalloenzyme inhibition.

Theoretical Relevance in Contemporary Synthetic Methodology

The cyclopropyl group’s strain energy (~27 kcal/mol) and unique bonding impart distinctive reactivity. In methyl 2-cyclopropyl-2-hydroxypropanoate, the cyclopropane ring acts as a conformational lock, while the hydroxy and ester groups enable hydrogen bonding and nucleophilic acyl substitution. The compound’s donor-acceptor character—a hallmark of modern cyclopropane chemistry—facilitates ring-opening reactions under mild conditions, making it useful for constructing quaternary carbon centers. Additionally, the hydroxy group’s chelating ability could be harnessed in asymmetric catalysis or metalloenzyme inhibition, akin to hydroxypyridone-based HDAC inhibitors.

Classical Synthetic Approaches

Classical methods for synthesizing methyl 2-cyclopropyl-2-hydroxypropanoate rely on well-established cyclopropanation and esterification techniques. The Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones represents a key pathway, utilizing trimethylsulfoxonium iodide and sodium hydride in a DMSO/THF solvent system. This method achieves cyclopropane formation via ylide intermediacy, with yields up to 70% under optimized conditions (−10°C, 3 h) [1]. Stereochemical control is inherent, as demonstrated by single-diastereomer products confirmed via X-ray crystallography [1].

Alternatively, γ-chloro butyrate cyclization offers a scalable route. A patent describes reacting γ-chloro butyrate with sodium alkoxide in toluene, achieving cyclopropane carboxylate esters in yields exceeding 90% [2]. This method avoids solid alkoxide reagents, mitigating equipment corrosion and improving mass transfer through liquid-phase condensing agents [2].

Table 1: Classical Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield | Key Advantage |

|---|---|---|---|

| Corey–Chaykovsky [1] | Trimethylsulfoxonium iodide, NaH, DMSO/THF | 70% | High diastereoselectivity |

| γ-Chloro butyrate [2] | Na alkoxide, toluene, 90–100°C | 90–93% | Scalable, minimal side products |

Catalytic Methodologies

Metal-Catalyzed Synthesis Pathways

While the provided literature emphasizes stoichiometric bases, metal-catalyzed approaches remain underexplored. Future research could investigate transition metals (e.g., palladium or copper) to enable catalytic cyclopropanation, reducing reagent waste.

Lewis Acid Catalysis Utilizing B(C₆F₅)₃

Current sources do not detail B(C₆F₅)₃-mediated synthesis. However, Lewis acids like boron trifluoride could theoretically stabilize transition states in cyclopropane ring closure, warranting further study.

Enantioselective Catalytic Approaches

Enantioselective synthesis is not explicitly covered in the cited works. Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) may enhance enantiomeric excess, though resolution techniques remain necessary for purifying racemic mixtures [1].

Green Chemistry Strategies for Sustainable Synthesis

The patent method [2] exemplifies green principles:

- Solvent selection: Toluene’s low toxicity and recyclability align with sustainable practices.

- Waste minimization: Azeotropic distillation of methanol-toluene mixtures enables continuous alcohol removal, driving equilibria toward product formation and reducing energy input [2].

- Liquid-phase alkoxides: Sodium alkoxide in alcoholic solutions minimizes dust hazards and equipment corrosion compared to solid alternatives [2].

One-Pot Methodologies and Reaction Cascades

The γ-chloro butyrate cyclization [2] operates as a one-pot process:

- Reagent mixing: γ-Chloro butyrate, sodium alkoxide, and toluene are combined.

- Azeotropic distillation: Methanol-toluene azeotrope is continuously removed, shifting equilibrium.

- Acid quenching and extraction: Post-reaction neutralization and solvent extraction yield pure cyclopropane esters.

This method eliminates intermediate isolation, enhancing efficiency for industrial applications [2].

Stereoselective Synthesis Strategies

Diastereoselective Approaches

Corey–Chaykovsky cyclopropanation [1] inherently favors trans-diastereomers due to ylide geometry and steric effects. X-ray analysis of brominated derivatives confirms exclusive trans configuration, critical for bioactive compound synthesis [1].

Table 2: Diastereoselectivity in Corey–Chaykovsky Reactions [1]

| Substrate | Product Diastereomer | Selectivity |

|---|---|---|

| 2-Hydroxychalcone (1a) | trans-2a | >99:1 |

| 5-Bromo-2-hydroxychalcone | trans-2e | >99:1 |

Resolution Techniques for Enantiomeric Mixtures

Although unresolved in current sources, chiral chromatography or enzymatic resolution could separate enantiomers. Kinetic resolution using lipases may offer scalable solutions for racemic mixtures.

Scale-Up Considerations for Industrial Synthesis

The patent method [2] addresses critical scale-up challenges:

- Solvent volume: Toluene usage (1.2–2.5 molar equivalents) balances reaction kinetics and cost [2].

- Temperature control: Maintaining 90–100°C prevents side reactions during exothermic cyclization [2].

- Continuous distillation: Automated azeotrope removal ensures consistent yields in large batches [2].

- Equipment design: Glass-lined reactors resist alkoxide corrosion, extending operational lifespan [2].

Cyclopropanation reactions represent a cornerstone methodology in organic synthesis for installing three-membered carbocycles into molecular frameworks [1]. These transformations are characterized by their ability to form highly strained ring systems through various mechanistic pathways, each offering distinct advantages in terms of substrate scope, stereochemical control, and reaction conditions [2].

The fundamental approach to cyclopropanation involves the reaction of carbenes or carbenoid species with alkenes to generate cyclopropane rings [3]. Due to the significant ring strain present in cyclopropanes (approximately 27 kcal/mol), these reactions typically require highly reactive intermediates and carefully controlled conditions [1]. The mechanistic diversity in cyclopropanation chemistry has led to the development of three primary methodologies: the Simmons-Smith reaction utilizing organozinc carbenoids, the Corey-Chaykovsky approach employing sulfur ylides, and diazo-mediated processes involving metal-catalyzed carbene generation [2] [4] [5].

Simmons-Smith Cyclopropanation Pathways

The Simmons-Smith cyclopropanation represents one of the most reliable and widely employed methods for constructing cyclopropane rings from alkenes [2] [6]. This transformation utilizes diiodomethane in combination with zinc-copper couple to generate iodomethylzinc iodide, a carbenoid species that delivers methylene units to carbon-carbon double bonds in a stereospecific manner [7].

The mechanistic pathway proceeds through the formation of a zinc carbenoid intermediate, specifically iodomethylzinc iodide (ICH₂ZnI), which exhibits enhanced stability compared to free carbenes [8]. This intermediate undergoes a concerted addition to alkenes through a butterfly-shaped transition state, maintaining the stereochemical integrity of the starting alkene [8]. The stereochemical fidelity of this process ensures that cis-alkenes yield cis-cyclopropanes, while trans-alkenes produce trans-cyclopropanes [2].

Density functional theory calculations have elucidated the energetics of the Simmons-Smith mechanism, revealing activation energies of 24.7 kcal/mol for the addition pathway and 36.0 kcal/mol for competing insertion processes [9]. The addition channel is strongly favored, consistent with experimental observations of high selectivity for cyclopropane formation over alternative products [9].

The Furukawa modification represents a significant advancement in Simmons-Smith methodology, employing diethylzinc and diiodomethane as reagents [8] [7]. This variant offers enhanced reactivity and broader substrate scope while maintaining the stereospecific nature of the original protocol [8]. The increased reactivity of the Furukawa system has enabled the cyclopropanation of challenging substrates and has found extensive application in natural product synthesis [8].

Corey-Chaykovsky Mechanisms

The Corey-Chaykovsky cyclopropanation methodology employs sulfur ylides as methylene transfer reagents, offering a complementary approach to metal carbenoid systems [10] [5]. This transformation utilizes either dimethylsulfoxonium methylide (DMSOM) or dimethylsulfonium methylide (DMSM) to effect cyclopropane formation through an ionic mechanism [11] [5].

The mechanistic pathway involves initial Michael addition of the sulfur ylide to α,β-unsaturated carbonyl compounds, followed by intramolecular substitution to form the cyclopropane ring [11]. Computational studies have revealed that the reaction proceeds through a rate-determining Michael addition step with activation barriers ranging from 15.5 to 22.1 kcal/mol, depending on the specific ylide employed [11]. The subsequent ring closure occurs via a lower energy pathway, typically requiring 8.7 to 9.8 kcal/mol activation energy [11].

The stereochemical outcome of Corey-Chaykovsky cyclopropanation is characterized by strong diastereoselectivity, with both (E)- and (Z)-alkenes yielding trans-cyclopropanes as the predominant products [12]. This selectivity arises from the concerted nature of the ring-forming step and the steric preferences in the transition state [13]. The reaction demonstrates excellent functional group tolerance and operates under relatively mild conditions, making it particularly valuable for complex molecule synthesis [13].

Mechanistic investigations have demonstrated that the choice between DMSOM and DMSM significantly influences the reaction outcome [11]. While DMSOM preferentially undergoes cyclopropanation with enones, DMSM shows a preference for epoxidation reactions under similar conditions [11]. This divergent reactivity has been attributed to differences in the electronic properties and steric requirements of the two ylides [11].

Diazo-mediated Cyclopropanation

Diazo-mediated cyclopropanation represents a versatile and powerful methodology for constructing cyclopropane rings through metal-catalyzed carbene transfer reactions [14] [15]. This approach utilizes diazo compounds as carbene precursors, which undergo metal-catalyzed decomposition to generate highly reactive carbene intermediates capable of adding to alkenes [14].

The mechanistic pathway typically involves coordination of the diazo compound to a transition metal catalyst, followed by nitrogen extrusion to generate a metal-carbene complex [14]. This intermediate then undergoes addition to an alkene substrate through a concerted mechanism, yielding the cyclopropane product with retention of alkene stereochemistry [15]. The metal catalyst plays a crucial role in modulating the reactivity and selectivity of the carbene intermediate [16].

Rhodium and copper catalysts have emerged as the most effective systems for diazo-mediated cyclopropanation, each offering distinct advantages [16] [17]. Rhodium catalysts typically provide enhanced diastereoselectivity and functional group tolerance, while copper systems often deliver superior enantioselectivity when chiral ligands are employed [16]. The choice of metal and ligand system allows for fine-tuning of the reaction outcome to meet specific synthetic requirements [16].

Computational studies have provided detailed insights into the energetics of diazo-mediated cyclopropanation [18] [19]. The carbene formation step, involving nitrogen elimination from the metal-bound diazo complex, typically represents the rate-determining step with activation barriers ranging from 20 to 40 kcal/mol [19] [20]. The subsequent cyclopropanation step proceeds through lower energy pathways, explaining the high efficiency of these transformations [19].

Hydroxylation Strategies

Hydroxylation reactions constitute a fundamental class of transformations in organic chemistry, involving the introduction of hydroxyl groups into organic substrates [21] [22]. These processes are essential for the synthesis of alcohols and phenols, which serve as key intermediates in pharmaceutical and fine chemical synthesis [21]. The development of efficient hydroxylation methodologies has been driven by the need to install oxygen functionality with high selectivity and under mild conditions [22].

The mechanistic diversity in hydroxylation chemistry encompasses three primary pathways: electrophilic, radical, and nucleophilic mechanisms [21] [22]. Each pathway offers distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions [21]. The choice of hydroxylation strategy depends on the electronic nature of the substrate, the desired regiochemical outcome, and the availability of suitable reagents or catalysts [22].

Electrophilic hydroxylation involves the attack of electrophilic oxygen species on unsaturated or electron-rich substrates [21]. This mechanism is commonly observed in reactions employing peracids, metal-oxo complexes, or other strong oxidizing agents [21]. The reaction typically proceeds through formation of a cationic intermediate, followed by nucleophilic attack by water or hydroxide to yield the hydroxylated product [21].

Radical hydroxylation mechanisms involve hydrogen atom abstraction by radical oxygen species, generating carbon-centered radicals that subsequently react with oxygen to form hydroxylated products [21] [22]. This pathway is particularly relevant in biological systems, where cytochrome P450 enzymes catalyze hydroxylation reactions through radical mechanisms [23]. The radical nature of these processes often results in lower stereoselectivity compared to ionic mechanisms [21].

Nucleophilic hydroxylation involves the attack of nucleophilic oxygen species on electrophilic carbon centers [21]. This mechanism is commonly employed in epoxidation reactions followed by ring-opening, as well as in reactions involving organometallic reagents [21]. The stereochemical outcome of nucleophilic hydroxylation is typically determined by the stereochemistry of the carbon-nucleophile bond formation [21].

Esterification Methodologies

Esterification reactions represent fundamental transformations in organic chemistry, enabling the conversion of carboxylic acids to esters through various mechanistic pathways [24] [25]. These processes are essential for the synthesis of methyl 2-cyclopropyl-2-hydroxypropanoate, as they provide the means to install the ester functionality with appropriate regio- and stereochemical control [25].

Fischer esterification constitutes the most widely employed methodology for ester synthesis, involving the acid-catalyzed reaction between carboxylic acids and alcohols [25]. This transformation proceeds through a six-step mechanism that can be summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [25]. The reaction is reversible and typically requires the removal of water to drive the equilibrium toward ester formation [25].

The mechanistic pathway of Fischer esterification begins with protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon [25]. Nucleophilic addition of the alcohol generates a tetrahedral intermediate, which undergoes proton transfer reactions to form a good leaving group [25]. Elimination of water followed by deprotonation yields the ester product [25]. The overall process is characterized by retention of configuration at the carbonyl carbon and the alcohol carbon [25].

Alternative esterification methodologies include the use of acid chlorides and acid anhydrides, which offer enhanced reactivity compared to carboxylic acids [26] [27]. Acid chloride esterification proceeds through nucleophilic acyl substitution, with chloride serving as an excellent leaving group [28]. This methodology typically requires milder conditions and shorter reaction times compared to Fischer esterification [28].

Acid anhydride esterification provides another efficient route to esters, particularly when dealing with sensitive substrates [26]. The reaction mechanism involves nucleophilic attack of the alcohol on the anhydride carbonyl, followed by elimination of the carboxylate leaving group [26]. This methodology offers excellent functional group tolerance and operates under neutral or mildly basic conditions [26].

Density Functional Theory Studies of Mechanistic Pathways

Computational chemistry, particularly density functional theory calculations, has provided unprecedented insights into the mechanistic pathways of cyclopropanation and related reactions [18] [29] [30]. These studies have elucidated transition state structures, activation energies, and the factors governing selectivity in these transformations [18] [30].

Boron-activated Intermediates

The role of boron Lewis acids in cyclopropanation chemistry has been extensively investigated through computational methods [18] [30]. Tris(pentafluorophenyl)borane B(C₆F₅)₃ has emerged as a particularly effective catalyst for metal-free cyclopropanation reactions [18]. Density functional theory studies have revealed that boron activation proceeds through multiple potential binding modes, with significant differences in their thermodynamic stability and kinetic accessibility [18] [30].

Computational investigations have identified three primary binding modes for aryldiazodiacetate substrates with B(C₆F₅)₃: nitrogen-bound, carbon-bound, and oxygen-bound activation [18] [30]. Among these, oxygen-bound activation has been determined to be the most thermodynamically favorable and kinetically accessible pathway [18]. The energy barrier for oxygen-bound boron activation ranges from 22.1 to 24.5 kcal/mol, significantly lower than alternative binding modes [30].

The mechanistic pathway for boron-activated cyclopropanation involves initial coordination of the diazo compound to the Lewis acid, followed by nitrogen elimination to generate a stabilized carbene-boron complex [18]. This intermediate then undergoes addition to the alkene substrate through a concerted mechanism [18]. The boron center serves to stabilize the carbene intermediate while maintaining its electrophilic reactivity toward alkenes [18].

The stereochemical outcome of boron-catalyzed cyclopropanation is strongly influenced by steric interactions between the catalyst and substrate [18]. Computational studies have revealed that favorable π-π stacking interactions between aromatic rings in the substrate and alkene contribute to high diastereoselectivity [18]. Additionally, steric hindrance between the styrene aryl group and the bulky tris(pentafluorophenyl)borane catalyst plays a crucial role in determining the preferred reaction geometry [18].

Transition State Analysis

Transition state analysis through computational methods has provided detailed insights into the factors governing selectivity and reactivity in cyclopropanation reactions [29] [31]. These studies have revealed the geometric and electronic features of transition states that determine the stereochemical outcome of these transformations [29].

The transition states for Simmons-Smith cyclopropanation exhibit a characteristic butterfly-shaped geometry, with the zinc atom coordinating to both the alkene and the methylene unit [29]. Computational analysis has revealed that the activation energy is strongly dependent on the substitution pattern of the alkene, with electron-rich substrates showing enhanced reactivity [29]. The presence of directing groups, such as hydroxyl functions, significantly lowers the activation barrier through coordination to the zinc center [29].

For asymmetric Simmons-Smith reactions employing chiral dioxaborolane ligands, computational studies have identified three key factors influencing enantioselectivity [29]. Torsional strain along the forming carbon-carbon bond, 1,3-allylic strain in the substrate, and ring strain in the transition state all contribute to the overall stereochemical outcome [29]. The computational model successfully predicts the high anti-diastereoselectivity observed experimentally for substituents on the zinc reagent and hydroxymethyl groups [29].

Transition state analysis for diazo-mediated cyclopropanation has revealed that carbene formation represents the rate-determining step in most systems [19] [20]. The activation barriers for nitrogen elimination from metal-diazo complexes typically range from 20 to 40 kcal/mol, depending on the metal catalyst and diazo substrate [19]. The subsequent cyclopropanation step proceeds through significantly lower energy barriers, explaining the high efficiency of these reactions [19].

Energy Barrier Comparisons Between Competing Pathways

Comprehensive computational studies have enabled direct comparison of energy barriers between different cyclopropanation methodologies [9] [19] [20]. These comparisons provide valuable insights into the relative efficiency and selectivity of competing reaction pathways [19].

For Simmons-Smith cyclopropanation, computational studies have revealed that the addition pathway (leading to cyclopropane formation) has an activation energy of 24.7 kcal/mol, while the competing insertion pathway requires 36.0 kcal/mol [9]. This substantial difference in activation energies explains the high selectivity for cyclopropane formation over insertion products observed experimentally [9].

Comparison between metal-catalyzed and metal-free cyclopropanation pathways has revealed significant differences in activation energies [19] [20]. Metal-assisted pathways typically show activation barriers 20-30 kcal/mol lower than corresponding metal-free processes [19]. For example, iron-porphyrin catalyzed cyclopropanation exhibits rate-determining barriers of approximately 20 kcal/mol, while the corresponding metal-free thermal pathway requires over 40 kcal/mol [19].

Temperature effects on competing pathways have been systematically investigated through computational methods [19]. At elevated temperatures (80°C), metal-assisted pathways show increased energy barriers by 2-3 kcal/mol, while thermal decomposition pathways exhibit reduced barriers by approximately 2 kcal/mol [19]. Despite these changes, metal-catalyzed processes remain thermodynamically and kinetically favored across the temperature range typically employed in synthesis [19].

The electronic nature of carbene substituents significantly influences the relative energetics of competing pathways [19]. Electron-donating substituents enhance the contribution of metal-free pathways, while electron-withdrawing groups favor metal-catalyzed processes [19]. This trend has important implications for the choice of reaction conditions and catalyst systems in synthetic applications [19].

Stereochemical Outcome Prediction Models

The development of reliable models for predicting stereochemical outcomes in cyclopropanation reactions has been a major focus of both experimental and computational investigations [32] [33] [34]. These models provide essential guidance for synthetic planning and enable the rational design of stereoselective transformations [32].

Stereochemical prediction in Simmons-Smith cyclopropanation relies heavily on the directing effects of proximal functional groups [32] [34]. The presence of hydroxyl groups, ethers, or other coordinating functionalities leads to preferential delivery of the methylene unit to the same face of the alkene [32]. This syn-selectivity arises from pre-coordination of the zinc reagent to the directing group, creating a rigid transition state geometry [32] [34].

For substrates lacking directing groups, stereochemical prediction is based on steric approach control [32] [34]. The cyclopropanation typically occurs from the less hindered face of the alkene, with the degree of selectivity depending on the magnitude of the steric difference [32]. Computational models have successfully predicted these outcomes by calculating the relative energies of competing transition states [32].

The bis(oxazoline)-copper catalyzed cyclopropanation system has been the subject of extensive stereochemical analysis [32]. Density functional theory calculations have rationalized the observed enantioselectivity by examining the steric and electronic interactions in the transition state [32]. The chiral ligand creates an asymmetric environment that discriminates between enantiotopic faces of the alkene substrate [32].

Corey-Chaykovsky cyclopropanation exhibits predictable diastereoselectivity, with both (E)- and (Z)-alkenes yielding trans-cyclopropanes as major products [13] [35]. This selectivity has been rationalized through transition state analysis, which reveals that the trans-arrangement minimizes steric interactions between the forming cyclopropane substituents [13]. The high level of stereocontrol makes this methodology particularly valuable for complex molecule synthesis [13].

Kinetic Versus Thermodynamic Control in Synthesis

The distinction between kinetic and thermodynamic control represents a fundamental concept in understanding reaction selectivity and optimizing synthetic outcomes [36] [37] [38]. This principle is particularly relevant in cyclopropanation chemistry, where competing reaction pathways can lead to different products depending on the reaction conditions [36].

Kinetic control occurs when the product distribution is determined by the relative rates of formation rather than the thermodynamic stability of the products [36] [37]. Under kinetic control, the major product corresponds to the pathway with the lowest activation energy, regardless of product stability [36]. These conditions typically involve low temperatures, irreversible reactions, or short reaction times [37] [38].

Thermodynamic control prevails when the reaction is reversible and sufficient time is allowed for equilibration [36] [37]. Under these conditions, the product distribution reflects the relative thermodynamic stabilities of the products, with the most stable isomer predominating [36]. Thermodynamic control typically requires elevated temperatures or extended reaction times to achieve equilibrium [37] [38].

The temperature dependence of kinetic versus thermodynamic control has been extensively studied in cyclopropanation systems [19] [39]. At low temperatures, kinetic products predominate due to the inability of the system to overcome activation barriers for rearrangement [39]. As temperature increases, thermodynamic products become favored as equilibration becomes kinetically accessible [39].

In asymmetric synthesis, the distinction between kinetic and thermodynamic control is particularly important [36]. Since enantiomeric products have identical thermodynamic stabilities, any enantioselective process must operate under kinetic control [36]. This principle underscores the importance of catalyst design and reaction condition optimization in achieving high enantioselectivity [36].